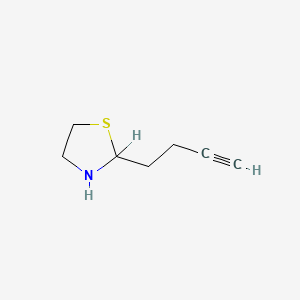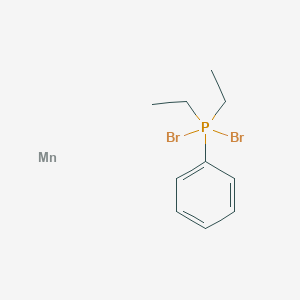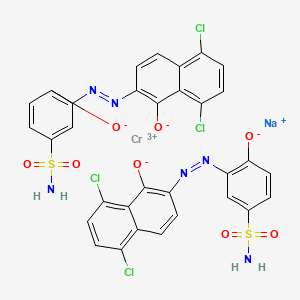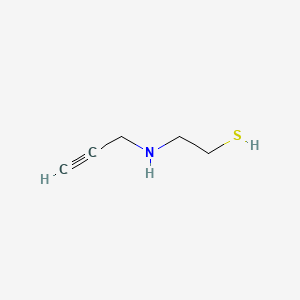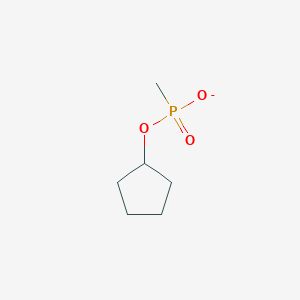
Cyclopentyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl methylphosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentyl methylphosphonate can be synthesized through a three-stage route starting from commercially available trimethyl phosphite. The process involves partial transesterification with alcohols in the presence of a sodium catalyst to form mixed phosphites, followed by an Arbusov reaction with methyl iodide to yield alkyl methyl methylphosphonates. Selective demethylation using bromotrimethylsilane, followed by methanolysis of the phosphorus silyl esters, produces the desired hydrogen phosphonates .
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes as laboratory methods but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Substitution reactions, such as the Arbuzov reaction, can introduce different alkyl or aryl groups to the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for demethylation, methyl iodide for the Arbusov reaction, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions include alkyl or aryl phosphonates, phosphonic acids, and phosphine oxides, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
Cyclopentyl methylphosphonate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s stable C—P bond makes it useful in studying biochemical pathways involving phosphorus.
Medicine: Research into its potential as a drug or pro-drug for targeting specific biological pathways is ongoing.
Mécanisme D'action
The mechanism by which cyclopentyl methylphosphonate exerts its effects involves its interaction with molecular targets containing phosphorus. The stable C—P bond allows it to participate in biochemical reactions without breaking down easily. This stability is crucial for its role in various applications, including as a precursor for other phosphorus-containing compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to cyclopentyl methylphosphonate include other alkyl and aryl phosphonates, such as:
- Cyclohexyl methylphosphonate
- Phenyl methylphosphonate
- Ethyl methylphosphonate
Uniqueness
This compound is unique due to its cyclopentyl group, which imparts specific steric and electronic properties that influence its reactivity and stability. This makes it particularly useful in applications where a stable yet reactive phosphorus compound is required .
Propriétés
Numéro CAS |
73207-99-5 |
|---|---|
Formule moléculaire |
C6H12O3P- |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
cyclopentyloxy(methyl)phosphinate |
InChI |
InChI=1S/C6H13O3P/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3,(H,7,8)/p-1 |
Clé InChI |
NNEOGNGGOICVAB-UHFFFAOYSA-M |
SMILES canonique |
CP(=O)([O-])OC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


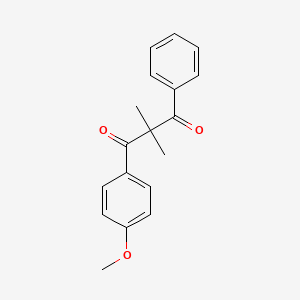
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)
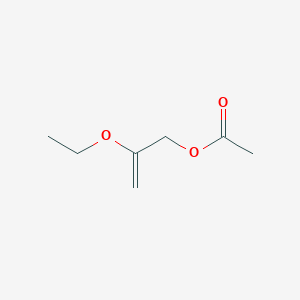
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
